N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide
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Overview
Description
“N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide” is a complex organic compound that contains several heterocyclic rings, including a thiazole and a benzothiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a benzothiazole ring (a fused ring system consisting of a benzene ring and a thiazole ring), and an acetamide group (a carbonyl group (C=O) attached to a nitrogen atom, with the nitrogen atom also attached to two hydrogen atoms) .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen and sulfur atoms in the thiazole and benzothiazole rings, as well as the carbonyl group in the acetamide moiety . These functional groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the acetamide could influence its solubility in different solvents .Scientific Research Applications
N-(7-(methylthio)benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)acetamide: is an intriguing heterocyclic compound with electron-withdrawing properties. Its chemical properties are less studied compared to other fused thiadiazoles. Let’s explore its applications in various fields:
Photoluminescent Materials: Cyano derivatives of electron-accepting heterocycles, such as N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide , are potential components of photoluminescent materials. These materials find applications in optoelectronic devices, including dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors .
Organic Synthesis: The selective synthesis of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) , a precursor to our compound, has paved the way for efficient access to unsymmetrical derivatives of this heterocyclic system. These derivatives can participate in aromatic nucleophilic substitution, palladium-catalyzed cross-coupling, and direct C-H arylation .
Lanthanide Sensitization: In related research, organic linkers based on thiazole and thiadiazole systems have been explored for sensitizing lanthanide emission. While not directly related to our compound, these studies highlight the versatility of heterocyclic systems in various applications .
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS3/c1-5(15)12-10-13-6-3-4-7-9(8(6)17-10)18-11(14-7)16-2/h3-4H,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAUMXPDXQTTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide |
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